![molecular formula C19H22N2O3S B10964389 1-(4-{4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}phenyl)ethanone](/img/structure/B10964389.png)
1-(4-{4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}PHENYL)-1-ETHANONE is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a piperazine ring substituted with a 4-methylphenylsulfonyl group and a phenyl ring attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}PHENYL)-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-methylphenylsulfonyl chloride: This is achieved by reacting 4-methylbenzenesulfonyl chloride with thionyl chloride.
Formation of piperazine derivative: The 4-methylphenylsulfonyl chloride is then reacted with piperazine to form 4-[(4-methylphenyl)sulfonyl]piperazine.
Coupling with phenyl ethanone: Finally, the 4-[(4-methylphenyl)sulfonyl]piperazine is coupled with phenyl ethanone under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}PHENYL)-1-ETHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include sulfone derivatives, secondary amines, and various substituted piperazine compounds.
Scientific Research Applications
1-(4-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}PHENYL)-1-ETHANONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}PHENYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-1-MORPHOLINO-1-ETHANONE: Shares a similar piperazine and sulfonyl structure but with a morpholino group.
1-METHYL-4-(4-{[4-(4-METHYLPHENOXY)PHENYL]SULFONYL}PHENOXY)BENZENE: Contains a similar sulfonyl group but with different substituents on the phenyl rings.
Uniqueness
1-(4-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}PHENYL)-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H22N2O3S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-[4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C19H22N2O3S/c1-15-3-9-19(10-4-15)25(23,24)21-13-11-20(12-14-21)18-7-5-17(6-8-18)16(2)22/h3-10H,11-14H2,1-2H3 |
InChI Key |
MBBKCJMXQNSYLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B10964313.png)
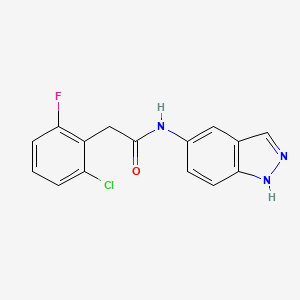
![1-{[2-(1,3-Benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-benzylpiperazine](/img/structure/B10964319.png)
![N-(2-tert-butylcyclohexyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B10964333.png)
![4-{[(3-Methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B10964335.png)
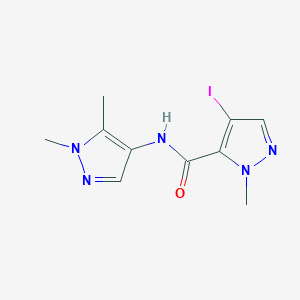

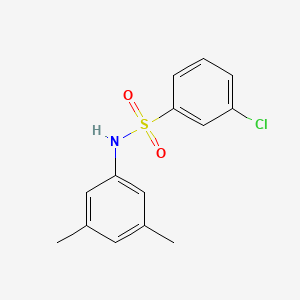
![N-(2-chloro-4-nitrophenyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10964354.png)
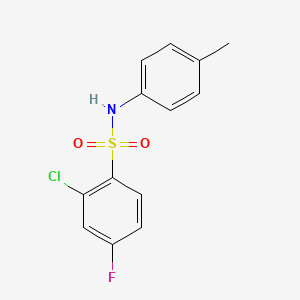
![2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N-[2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide](/img/structure/B10964364.png)
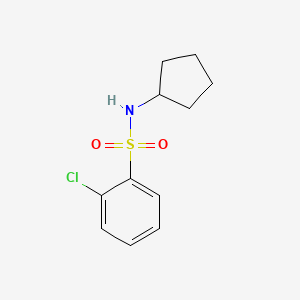
![Methyl 3-{[(2-ethylphenyl)carbamoyl]amino}thiophene-2-carboxylate](/img/structure/B10964386.png)

